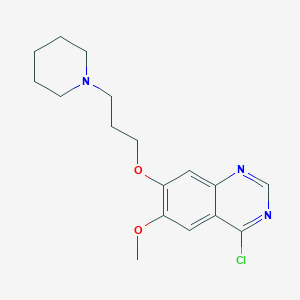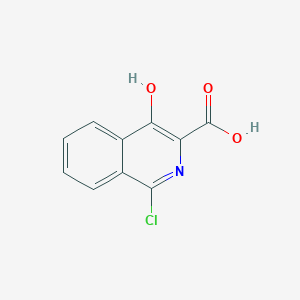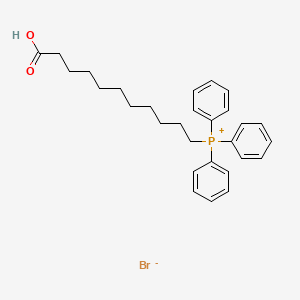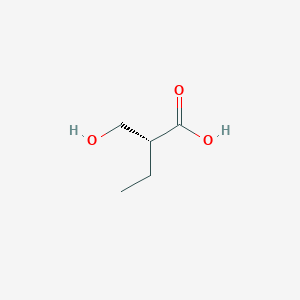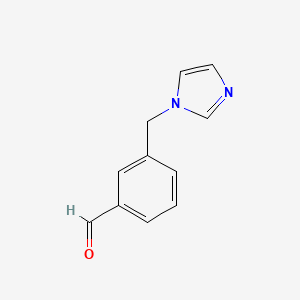
3-(1H-Imidazol-1-ylmethyl)benzaldehyde
Descripción general
Descripción
3-(1H-Imidazol-1-ylmethyl)benzaldehyde is an organic compound with the CAS Number: 102432-05-3 . It has a molecular weight of 186.21 . The compound is typically stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(1H-Imidazol-1-ylmethyl)benzaldehyde is1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(1H-Imidazol-1-ylmethyl)benzaldehyde is a liquid at room temperature . It has a molecular weight of 186.21 .Aplicaciones Científicas De Investigación
Application in Medical Research: Treatment of Pulmonary Aspergillosis
- Specific Scientific Field : Medical Research, specifically in the treatment of pulmonary aspergillosis .
- Summary of the Application : Imidazole-containing chalcones, such as 3-(1H-Imidazol-1-ylmethyl)benzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis .
- Methods of Application or Experimental Procedures : The compound was synthesized through Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone using aqueous sodium hydroxide in methanol. The resultant compound was then recrystallized from hot methanol .
- Results or Outcomes : The novel compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was obtained in good yield and purity. Given the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Application in Antimycobacterial Research
- Specific Scientific Field : Antimycobacterial Research .
- Summary of the Application : Imidazole-containing compounds have been synthesized and evaluated for their antimycobacterial activity . One such compound is 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
- Methods of Application or Experimental Procedures : The compound was synthesized and then evaluated for its antimycobacterial activity against Mycobacterium tuberculosis strain by MABA assay .
- Results or Outcomes : The results of the assay would provide insights into the antimycobacterial activity of the compound .
Application in Proteomics Research
- Specific Scientific Field : Proteomics Research .
- Summary of the Application : “3-(1H-Imidazol-1-ylmethyl)benzaldehyde” is a specialty product used in proteomics research applications .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular proteomics research experiment being conducted .
- Results or Outcomes : The outcomes would vary based on the specific proteomics research application .
Application in Antitubercular Research
- Specific Scientific Field : Antitubercular Research .
- Summary of the Application : Imidazole-containing compounds have been synthesized and evaluated for their antitubercular activity . One such compound is 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
- Methods of Application or Experimental Procedures : The compound was synthesized and then evaluated for its antitubercular activity against Mycobacterium tuberculosis strain by MABA assay .
- Results or Outcomes : The results of the assay would provide insights into the antitubercular activity of the compound .
Application in Dyes for Solar Cells and Other Optical Applications
- Specific Scientific Field : Solar Energy and Optics .
- Summary of the Application : Imidazole-containing compounds are being deployed in emerging research into dyes for solar cells and other optical applications .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular research experiment being conducted .
- Results or Outcomes : The outcomes would vary based on the specific research application .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
3-(imidazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQKKQFLYPQDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439210 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
CAS RN |
102432-05-3 | |
| Record name | 3-(1H-Imidazol-1-ylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





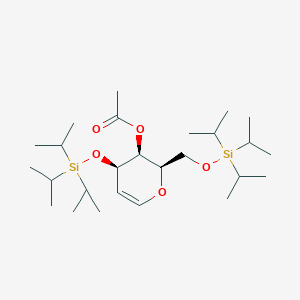
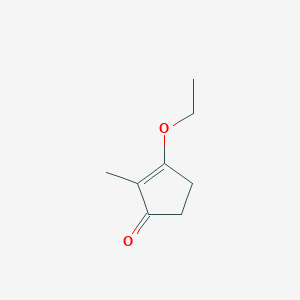
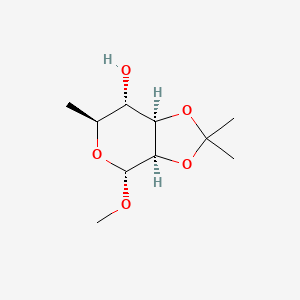
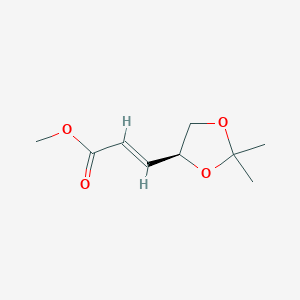
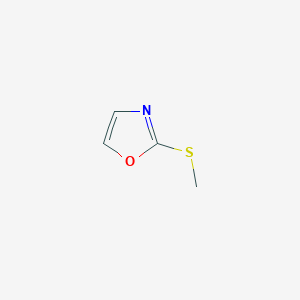

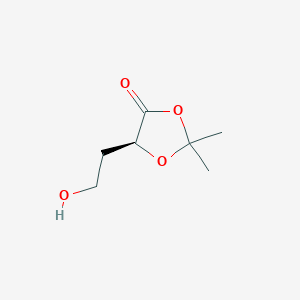
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
